molecular formula C15H15N3OS B143254 MMIMT CAS No. 129486-32-4

MMIMT

Cat. No.: B143254
CAS No.: 129486-32-4
M. Wt: 285.4 g/mol
InChI Key: NADMOKMSPBJASV-UHFFFAOYSA-N
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Description

MMIMT is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a methoxyphenyl group and a methylimidazolylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMIMT typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group.

    Attachment of the Methylimidazolylmethyl Group: This can be done through a nucleophilic substitution reaction, where the imidazole ring is alkylated with a suitable alkyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

MMIMT can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of MMIMT would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiazole: Lacks the methoxy and imidazolylmethyl groups.

    2-(4-Methoxyphenyl)thiazole: Similar structure but without the imidazolylmethyl group.

    4-(2-Methoxyphenyl)thiazole: Lacks the imidazolylmethyl group.

Uniqueness

The presence of both the methoxyphenyl and methylimidazolylmethyl groups in MMIMT may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability under physiological conditions.

Properties

CAS No.

129486-32-4

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazole

InChI

InChI=1S/C15H15N3OS/c1-10-12(17-9-16-10)7-15-18-13(8-20-15)11-5-3-4-6-14(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17)

InChI Key

NADMOKMSPBJASV-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC

Canonical SMILES

CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC

129486-32-4

Synonyms

4-(2-methoxyphenyl)-2-(4(5)-methyl-5(4)-imidazolylmethyl)thiazole
MMIMT

Origin of Product

United States

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